molecular formula C14H26N2O3 B3027603 tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate CAS No. 1349708-81-1

tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate

Cat. No.: B3027603
CAS No.: 1349708-81-1
M. Wt: 270.37
InChI Key: LKAYDNPZSDOMOB-UHFFFAOYSA-N
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Description

tert-Butyl {[1-(oxetan-3-yl)piperidin-4-yl]methyl}carbamate is a carbamate-protected piperidine derivative featuring a unique oxetane substitution at the piperidine nitrogen and a methyl linker between the carbamate group and the piperidine ring. Its molecular formula is C₁₄H₂₆N₂O₃ (calculated based on structural analogs), with a molecular weight of approximately 282.37 g/mol. The oxetane moiety enhances metabolic stability and solubility compared to bulkier substituents, making this compound valuable in medicinal chemistry for drug discovery .

Properties

IUPAC Name

tert-butyl N-[[1-(oxetan-3-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)15-8-11-4-6-16(7-5-11)12-9-18-10-12/h11-12H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAYDNPZSDOMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132516
Record name Carbamic acid, N-[[1-(3-oxetanyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349708-81-1
Record name Carbamic acid, N-[[1-(3-oxetanyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349708-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(3-oxetanyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate typically involves the reaction of 1-(oxetan-3-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 1-(oxetan-3-yl)piperidine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted carbamate derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Drug Development

Due to its unique structure, tert-butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate is being investigated as a lead compound for developing pharmaceuticals targeting:

  • Central Nervous System Disorders : The piperidine component is known for its activity in modulating neurotransmitter systems, suggesting potential applications in treating anxiety, depression, and other CNS-related conditions.
  • Pain Management Therapies : The compound's structural features may allow it to interact with pain pathways effectively, making it a candidate for analgesic development.

Preliminary studies indicate that this compound may exhibit:

  • Antimicrobial Properties : Similar compounds have shown selective antimicrobial activity while sparing mammalian cells, which could be explored further for therapeutic applications in infectious diseases.
  • Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests potential efficacy in neurodegenerative diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Assays : Investigating the effects of the compound on cell viability and function in various biological models.

Mechanism of Action

The mechanism of action of tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane and piperidine rings provide a rigid framework that can fit into the active sites of enzymes or receptors, leading to inhibition or activation of their functions. The carbamate group can form covalent bonds with nucleophilic residues in the active site, further modulating the activity of the target.

Comparison with Similar Compounds

Table 1: Substituent Effects on Piperidine Derivatives

Compound Name Substituent on Piperidine-N Key Properties (LogP, PSA) CAS Number Similarity Score
tert-Butyl {[1-(oxetan-3-yl)piperidin-4-yl]methyl}carbamate Oxetan-3-yl LogP: ~1.5; PSA: ~54 Ų Not Available Reference
tert-Butyl (piperidin-4-ylmethyl)carbamate H (unsubstituted) LogP: 1.51; PSA: 54.29 Ų 135632-53-0 0.89
tert-Butyl 1-benzylpiperidin-4-ylmethylcarbamate Benzyl LogP: ~2.8 (estimated) 139062-92-3 N/A
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 2-Chloronicotinoyl N/A 33048-52-1 N/A

Key Findings :

  • Oxetane vs. Benzyl : The oxetane group reduces steric hindrance compared to benzyl, improving solubility (LogP ~1.5 vs. ~2.8) and metabolic stability .

Methyl Linker vs. Direct Carbamate Attachment

Table 2: Impact of Methyl Linker on Carbamate Positioning

Compound Name Carbamate Attachment Molecular Weight (g/mol)
tert-Butyl {[1-(oxetan-3-yl)piperidin-4-yl]methyl}carbamate Via methyl linker ~282.37
tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate Directly on piperidine-N 256.34

Key Findings :

Key Findings :

  • Synthesis : Both the target compound and analogs use Boc protection and alkylation, but advanced methods like ball-mill synthesis improve efficiency for complex substituents .
  • Biological Activity : Substituents like oxetane or dihydrobenzofuran influence target selectivity. Oxetane-containing compounds are prioritized for CNS drugs due to improved blood-brain barrier penetration .

Biological Activity

Introduction

tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate is a synthetic compound notable for its potential applications in medicinal chemistry and drug development. Characterized by a unique molecular structure that includes a tert-butyl group, a piperidine ring, and an oxetane moiety, this compound exhibits various biological activities that warrant detailed examination.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 1228948-05-7

The compound's structure allows it to participate in diverse chemical reactions, such as hydrolysis and nucleophilic ring-opening, which can lead to various pharmacologically active derivatives .

The biological activity of this compound is primarily attributed to its interaction with biological targets. The presence of the carbamate functional group enhances its reactivity, potentially allowing it to modulate enzyme activities involved in critical physiological processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

Compound NameStructure FeaturesBiological Activity
tert-butyl (piperidin-4-yl)carbamateLacks oxetane ringAnalgesic properties
N-(1H-indol-3-ylmethyl)piperidin-4-carboxamideIndole instead of oxetaneAntidepressant effects
tert-butyl N-[1-(pyrrolidin-3-yl)methyl]carbamatePyrrolidine instead of piperidineNeuroprotective effects

The unique combination of the oxetane ring and piperidine structure in this compound may provide distinct pharmacological profiles compared to these similar compounds.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have demonstrated that related compounds can inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology. For instance, a compound structurally similar to this compound showed significant inhibition of Aβ aggregation (85% at 100 μM) and reduced neuroinflammation markers like TNFα and IL-6 in astrocyte cultures exposed to Aβ .
  • Cytotoxicity Assessment : In cell viability assays, treatments with compounds analogous to this compound resulted in improved cell survival rates in the presence of neurotoxic agents. For example, one study reported that a related compound maintained 100% cell viability at concentrations up to 100 μM, suggesting low cytotoxicity and potential protective effects against neurotoxic insults .
  • Enzyme Inhibition Studies : The activity against key enzymes involved in neurodegenerative diseases has been evaluated. Compounds with similar structures have shown moderate inhibitory effects on β-secretase and acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate?

  • Methodological Answer : The synthesis typically involves multistep protocols, including:

  • Piperidine functionalization : Oxetane-3-yl groups are introduced via nucleophilic substitution or coupling reactions, requiring catalysts like triethylamine and solvents such as dichloromethane .
  • Carbamate protection : The tert-butyl carbamate group is appended using Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃) to protect the amine intermediate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify piperidine ring geometry, oxetane substituents, and Boc-group presence .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 284.2) .
  • HPLC : Assesses purity (>98% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer :

  • Storage : -20°C under inert gas (argon) in amber vials to prevent hydrolysis of the carbamate group .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into nitroso derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the yield of oxetane-piperidine intermediates?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution rates for oxetane coupling .
  • Catalyst optimization : Triethylamine outperforms DMAP in suppressing side reactions (e.g., ring-opening of oxetane) .
  • Temperature control : Reactions at 0–25°C minimize thermal degradation of intermediates .

Q. What mechanisms underlie the reduction of nitro derivatives of this compound?

  • Methodological Answer :

  • Catalytic hydrogenation : Pd/C with H₂ gas selectively reduces nitro groups to amines without affecting the oxetane ring .
  • Side reactions : Over-reduction can occur at >50 psi H₂, producing undesired piperidine ring saturation .
  • Monitoring : Use TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) to track progress .

Q. How can contradictory bioactivity data from different studies be resolved?

  • Methodological Answer :

  • Purity validation : Re-test compounds using orthogonal methods (HPLC, 1H^1H NMR) to rule out impurity-driven artifacts .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and negative controls (e.g., Boc-protected analogs) .
  • SAR analysis : Compare activity of tert-butyl carbamate vs. methyl/ethyl analogs to identify critical pharmacophores .

Q. What strategies optimize this compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use cyclodextrin (20% w/v) or DMSO/PBS mixtures (<5% DMSO) to enhance aqueous solubility .
  • Prodrug design : Replace tert-butyl with PEGylated carbamates to improve bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate
Reactant of Route 2
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tert-Butyl {[1-oxetan-3-yl)piperidin-4-yl]methyl}carbamate

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